dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)11-8-10(9-6-4-3-5-7-9)12(15-11)14(17)19-2/h3-8,15H,1-2H3 |
InChI Key |
ZRGFMJZVTOHEOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategies
The synthesis of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate generally involves:
- Construction of the pyrrole ring via cyclization reactions.
- Introduction of the phenyl substituent at the 3-position.
- Installation of ester groups at the 2- and 5-positions.
Two main synthetic approaches are reported:
Cyclization of Pyrrole Precursors with Dicarboxylates
- Starting from pyrrole derivatives or enamines, oxidative cyclization with dicarboxylate esters can yield the target compound.
- Potassium permanganate or other oxidants are used to facilitate ring closure and functionalization.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yield and selectivity.
Multi-step Condensation and Functional Group Transformations
- Condensation of substituted amines with dicarbonyl compounds or anhydrides (e.g., maleic anhydride derivatives) followed by cyclization.
- Use of amidrazone intermediates reacting with 2,3-dimethylmaleic anhydride to form pyrrole-2,5-dione derivatives, which can be further transformed into the desired pyrrole esters.
- Catalysts such as iron(III) chloride may be employed to promote condensation and cyclization steps.
Specific Reported Methods
Reaction Conditions and Optimization
- Solvent choice: Chloroform and toluene provide higher yields in cyclization reactions compared to diethyl ether for some substrates.
- Temperature: Reflux conditions (60-110°C depending on solvent) generally improve reaction rates and yields; however, some sensitive substrates require room temperature to avoid side reactions.
- Catalysts: Iron(III) chloride catalysis enhances condensation efficiency in multi-step syntheses.
- pH control: For hydrolysis or esterification steps, maintaining pH around 3 after base hydrolysis is critical to precipitate the product effectively.
Detailed Research Findings
Yield and Purity Data
Spectroscopic and Structural Characterization
- NMR Spectroscopy: Characteristic signals include pyrrole NH at δ ~10-12 ppm, aromatic protons of phenyl at δ 7.0-7.5 ppm, and methyl ester singlets at δ 3.7-3.9 ppm.
- FT-IR: Strong ester carbonyl stretches near 1700 cm⁻¹; N–H stretch broad band around 3200 cm⁻¹.
- Mass Spectrometry: Molecular ion peaks consistent with $$ C{14}H{13}NO_4 $$ molecular weight (~259 g/mol).
- X-ray Crystallography: Confirms planar pyrrole ring and substitution pattern; bond lengths and angles consistent with literature values for pyrrole esters.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative cyclization of enamines | K2S2O8, enamines | RT to reflux, acetonitrile | 75-95% | Mild, high yield, selective | Requires enamines as precursors |
| Amidrazone reaction with maleic anhydride | Amidrazones, 2,3-dimethylmaleic anhydride | Reflux in chloroform/toluene | 75-95% | High yield, versatile | Solvent sensitive, some substrates low yield |
| Multi-step condensation with 2,5-dimethoxytetrahydrofuran | Amines, FeCl3 catalyst | Aqueous, RT | Moderate | Useful for substituted pyrroles | Multi-step, moderate yield |
Chemical Reactions Analysis
Table 1: Synthetic Routes and Yields
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Dimethylmaleic anhydride + amidrazones | Toluene, reflux, 6–8 h | 75–95 | |
| Diethyl dihydrothiazinedicarboxylate | NaOH in ethanol, RT, 17 h | 41 |
Hydrolysis and Decarboxylation
The ester groups undergo hydrolysis under basic conditions to form dicarboxylic acids. For example:
-
Treatment with aqueous NaOH in ethanol at room temperature generates the corresponding dicarboxylic acid, which can further decarboxylate upon heating to yield simpler pyrrole derivatives .
Reaction Pathway:
Halogenation and Functionalization
Electrophilic substitution reactions are facilitated by the electron-rich pyrrole ring. For instance:
-
Chlorination with sulfuryl chloride in acetic acid at 60°C introduces chlorine at position 4, forming 4-chloro derivatives .
-
Nitration and sulfonation are also feasible, though specific conditions for the dimethyl variant are less documented compared to its diethyl analogs .
Table 2: Halogenation Conditions and Products
| Reagent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfuryl chloride | 60°C | 4-Chloro-3-phenylpyrrole-2,5-dicarboxylate | 57 |
Comparative Reactivity
The compound’s reactivity differs from structurally related esters:
Stability and Handling
Scientific Research Applications
Organic Synthesis
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for versatile reactions, including:
- Formation of Pyrrole Derivatives : This compound can be utilized to synthesize N-substituted pyrrole derivatives through various chemical reactions, providing a pathway for creating complex molecules with potential biological activity .
- Polyester Production : Pyrrole derivatives, including this compound, are being explored as new monomers for polyester production. This application could lead to the development of biodegradable materials with desirable mechanical properties .
Table 1: Synthesis Pathways of this compound
| Reaction Type | Starting Material | Product | Reference |
|---|---|---|---|
| Condensation | Aminomalonic esters | Pyrrole derivatives | |
| Halogenation | Pyrrole derivatives | Halogenated pyrroles | |
| Hydrolysis | Ester derivatives | Carboxylic acids |
Pharmacological Applications
This compound and its derivatives have shown promising pharmacological properties:
- Antimicrobial Activity : Research indicates that certain pyrrole derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some studies have reported that pyrrole-based compounds can reduce inflammation, suggesting potential applications in treating inflammatory diseases .
Table 2: Pharmacological Properties of Pyrrole Derivatives
| Compound | Activity Type | Target Organisms/Conditions | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli | |
| Various pyrrole derivatives | Anti-inflammatory | Inflammatory models |
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : As a monomer, it can be incorporated into polymer matrices to enhance the mechanical and thermal properties of the resulting materials. This is particularly relevant in creating advanced composites for industrial applications .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study investigated the synthesis of various pyrrole derivatives from this compound. The resulting compounds were tested against common pathogens. Results showed that certain derivatives had enhanced antimicrobial activity compared to existing antibiotics, indicating potential for new therapeutic agents .
Case Study 2: Development of Biodegradable Polymers
Researchers explored the use of this compound as a monomer in polyester production. The synthesized polyesters demonstrated favorable biodegradability and mechanical properties, making them suitable for sustainable packaging solutions .
Mechanism of Action
The mechanism of action of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and functional groups, impacting their physical, chemical, and electronic properties.
Key Observations:
- Substituent Effects: The phenyl group in the target compound likely enhances aromatic stacking compared to aliphatic substituents (e.g., methyl or propyl groups in ). The formyl analog () may exhibit higher reactivity due to the aldehyde functionality.
- Electronic Properties: Electron-withdrawing groups (e.g., esters, nitro in nifedipine) reduce electron density on the pyrrole/dihydropyridine ring, affecting redox behavior and intermolecular interactions.
Physicochemical Properties
- Solubility: Esters generally improve organic solubility. For instance, dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate () is soluble in dichloromethane/ethanol mixtures.
- Solid-State Interactions: π-π stacking is observed in pyridyl-substituted pyrroles (3.55 Å interplanar distance in ), a feature likely shared by the phenyl-substituted target compound.
Biological Activity
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is a compound belonging to the pyrrole class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a pyrrole ring substituted with two carboxylate groups and a phenyl group, which contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrrole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related pyrrole compounds inhibited pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed strong inhibition of cytokines such as IL-6 and TNF-alpha, suggesting their potential as therapeutic agents in inflammatory diseases .
2. Antimicrobial Activity
Pyrrole-based compounds have also been evaluated for their antimicrobial properties. A series of studies have reported that derivatives of pyrrole exhibit considerable antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| This compound | Escherichia coli | Moderate Inhibition |
3. Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that these compounds induced apoptosis in melanoma cells and triggered cell cycle arrest in the S-phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (SH4) | 15 | Induction of apoptosis |
| Keratinocytes (HaCaT) | 20 | Cell cycle arrest |
Case Study 1: Anti-inflammatory Effects
A recent investigation focused on the synthesis of new pyrrole derivatives and their ability to inhibit COX enzymes involved in inflammation. Among the synthesized compounds, this compound demonstrated a notable reduction in PGE2 production in RAW 264.7 macrophage cells when treated with lipopolysaccharide (LPS) .
Case Study 2: Antimicrobial Efficacy
In another study evaluating the antimicrobial efficacy of pyrrole derivatives against Candida albicans and other pathogens, this compound exhibited significant antifungal activity at concentrations lower than those required for conventional antifungal agents .
Q & A
Basic Research Questions
Q. How can the molecular structure of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate be confirmed experimentally?
- Methodological Answer: Structural validation typically employs single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial arrangement. Complementary techniques include ¹H/¹³C NMR spectroscopy (to confirm substituent positions) and mass spectrometry (to verify molecular weight). For example, X-ray studies of analogous pyrrole dicarboxylates (e.g., dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate) revealed mean C–C bond lengths of 1.42 Å and planar pyrrole rings, critical for functional material applications .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Refer to ECHA guidelines and safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use fume hoods and personal protective equipment (PPE) like nitrile gloves. Storage should follow flammable liquid protocols (e.g., in flame-resistant cabinets away from oxidizers). For spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. What synthetic routes are commonly used to prepare pyrrole dicarboxylate derivatives?
- Methodological Answer: Classic methods include Knorr pyrrole synthesis (using β-ketoesters and ammonia) or Paal-Knorr cyclization (with 1,4-diketones). For regioselective substitution, Friedel-Crafts acylation or palladium-catalyzed cross-coupling can introduce aryl groups. For example, ethyl pyrrole carboxylates are synthesized via benzoyl chloride coupling under inert atmospheres .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. Tools like Gaussian or ORCA model steric/electronic effects of substituents. ICReDD’s methodology combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature), reducing trial-and-error by >50% .
Q. What strategies address discrepancies between computational predictions and experimental yields in pyrrole functionalization?
- Methodological Answer: Use iterative refinement : (1) Compare DFT-derived activation energies with experimental kinetics; (2) Adjust steric parameters (e.g., via Conductor-like Screening Model, COSMO); (3) Incorporate solvent effects (e.g., PCM models). For example, mismatches in electron-withdrawing group effects can be resolved by re-evaluating basis sets or entropy corrections .
Q. How does the phenyl substituent at position 3 influence the electronic properties of the pyrrole core?
- Methodological Answer: The phenyl group induces π-conjugation and alters electron density. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify HOMO-LUMO gaps. Computational studies (e.g., NBO analysis) reveal hyperconjugative interactions between the phenyl ring and pyrrole π-system, critical for applications in optoelectronic materials .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use membrane separation (e.g., nanofiltration) to isolate intermediates. Process parameters (e.g., residence time, pressure) should be optimized via Aspen Plus simulations to minimize byproducts. CRDC subclass RDF2050112 provides frameworks for reactor design .
Data Contradictions and Resolution
- Issue: Discrepancies in regioselectivity between computational predictions (e.g., meta-substitution) and experimental outcomes (ortho-substitution).
- Resolution: Re-examine solvent effects (e.g., polarity stabilizes intermediates) and catalyst-substrate interactions (e.g., Pd coordination modes). Combine Hammett plots (σ values) with kinetic isotope effects (KIE) to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
